

The Biosynthesis of Avenalumic Acid in Streptomyces: A Technical Guide

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Compound of Interest

Compound Name: Avenalumic acid

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Introduction

Avenalumic acid, a polyketide metabolite, has garnered interest within the scientific community. Its unique chemical structure, featuring a diazotization-dependent deamination in its biosynthesis, presents a novel enzymatic pathway with potential applications in synthetic biology and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of **Avenalumic acid** in *Streptomyces* sp. RI-77, detailing the genetic basis, enzymatic reactions, and experimental methodologies used to elucidate this fascinating metabolic route.

Core Biosynthetic Pathway

The biosynthesis of **Avenalumic acid** is orchestrated by the *ava* gene cluster in *Streptomyces* sp. RI-77. The pathway initiates with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and proceeds through a series of modifications by a type II polyketide synthase (PKS) system, culminating in a unique diazotization and deamination step to yield the final product.

Key Intermediates and Enzymes

The biosynthetic pathway involves several key enzymes and intermediates, starting from chorismate, a primary metabolite.

Precursor/Intermediate	Enzyme(s)	Product
Chorismate	AvaH, Aval	3-amino-4-hydroxybenzoic acid (3,4-AHBA)
3,4-AHBA	AvaA1, AvaA3	3,4-AHBA-AvaA3
3,4-AHBA-AvaA3 + 2x Malonyl-CoA	AvaA2, AvaA4, AvaA5, AvaA8	3-aminoavenalumic acid (3-AAA)
3-AAA	AvaA6	3-diazoavenalumic acid (3-DAA)
3-DAA	AvaA7	Avenalumic acid

Enzyme Kinetics

Kinetic parameters for the terminal enzyme, AvaA7, which catalyzes the final reduction step, have been determined.

Substrate	K _m (μM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
NADPH	138 ± 10	266 ± 2.0	3.2 x 10 ⁴
3-diazoavenalumic acid (3-DAA)	152 ± 31	615 ± 55	6.7 x 10 ⁴

Data obtained from in vitro assays using recombinant AvaA7, as detailed in Kawai et al., 2024. [\[1\]](#)

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the **Avenalumic acid** biosynthetic pathway.



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Avenalumic acid biosynthetic pathway in *Streptomyces* sp. RI-77.

Experimental Protocols

The elucidation of the **Avenalumic acid** biosynthetic pathway involved a combination of heterologous expression, gene knockout studies, and in vitro enzyme assays.

Heterologous Expression of the *ava* Gene Cluster

To confirm the function of the *ava* gene cluster, it was heterologously expressed in *Streptomyces albus* J1074, a well-established host for secondary metabolite production.

Protocol:

- **Vector Construction:** The *ava* gene cluster (*avaA1-A8*, *avaC*, *avaD*, *avaE*, *avaH*, *aval*) was cloned into an appropriate expression vector, such as pTYM19, under the control of a suitable promoter (e.g., the *tipA* promoter).
- **Transformation:** The resulting plasmid was introduced into *E. coli* ET12567/pUZ8002 for conjugation.
- **Conjugation:** The *E. coli* donor strain was co-cultured with spores of *S. albus* J1074 on a suitable medium (e.g., ISP4 agar).
- **Selection:** Exconjugants were selected for by overlaying the plates with an appropriate antibiotic (e.g., apramycin).
- **Cultivation and Analysis:** Positive transformants were cultivated in a production medium (e.g., TSB medium) for several days. The culture broth and mycelium were then extracted with an organic solvent (e.g., ethyl acetate), and the extract was analyzed by HPLC and LC-MS to detect the production of **Avenalumic acid** and its intermediates.

Gene Knockout Experiments

Gene knockout studies were performed to confirm the function of individual genes within the *ava* cluster.

Protocol (CRISPR-Cas9 based):

- **gRNA Design:** A specific guide RNA (gRNA) targeting the gene of interest (e.g., *avaA6* or *avaA7*) was designed.
- **Vector Construction:** The gRNA was cloned into a CRISPR-Cas9 vector suitable for *Streptomyces* (e.g., pCRISPOmyces-2). Homology arms flanking the target gene were also cloned into the vector to facilitate homologous recombination-mediated deletion.
- **Transformation and Conjugation:** The knockout vector was introduced into the heterologous expression strain (*S. albus* harboring the *ava* cluster) via conjugation from *E. coli*.
- **Selection and Verification:** Exconjugants were selected, and successful gene deletion was verified by PCR analysis of genomic DNA.
- **Metabolite Analysis:** The resulting mutant strain was cultivated, and its metabolite profile was compared to the parent strain using HPLC and LC-MS to confirm the loss of **Avenalumic acid** production and the accumulation of any biosynthetic intermediates.

In Vitro Enzyme Assays for *AvaA6* and *AvaA7*

The functions of the key enzymes *AvaA6* and *AvaA7* were confirmed through in vitro assays using purified recombinant proteins.

Protocol for *AvaA6* (Diazotization):

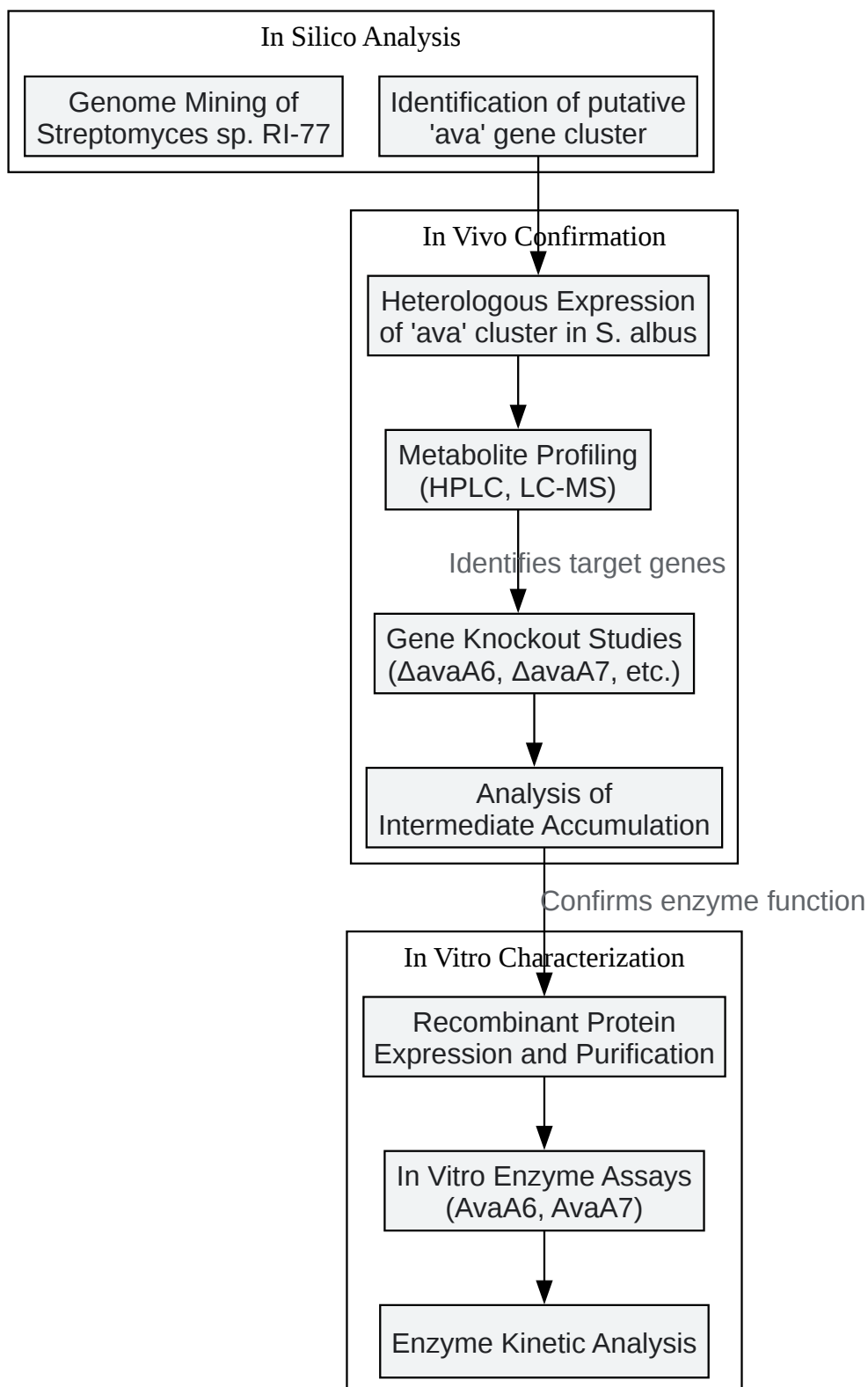
- **Protein Expression and Purification:** The *avaA6* gene was cloned into an expression vector (e.g., pET-28a) and expressed in *E. coli* BL21(DE3). The His-tagged protein was purified using Ni-NTA affinity chromatography.
- **Assay Mixture:** A reaction mixture was prepared containing Tris-HCl buffer (pH 7.5), the purified *AvaA6* enzyme, the substrate 3-amino**avenalumic acid** (3-AAA), ATP, MgCl₂, and sodium nitrite (NaNO₂).
- **Reaction and Analysis:** The reaction was incubated at 30°C and then quenched with an organic solvent. The product, 3-diazo**avenalumic acid** (3-DAA), was analyzed by HPLC and LC-MS.

Protocol for *AvaA7* (Reduction):

- **Protein Expression and Purification:** The *avaA7* gene was expressed and the protein purified in a similar manner to *AvaA6*.
- **Assay Mixture:** A reaction mixture was prepared containing Tris-HCl buffer (pH 7.5), the purified *AvaA7* enzyme, the substrate 3-diazo**avenalumic acid** (3-DAA), and NADPH.
- **Reaction and Analysis:** The reaction was incubated at 30°C, and the formation of **Avenalumic acid** was monitored by HPLC. For kinetic analysis, substrate concentrations were varied, and the initial reaction rates were measured.

Experimental Workflow

The following diagram outlines the logical workflow employed to elucidate the **Avenalumic acid** biosynthetic pathway.



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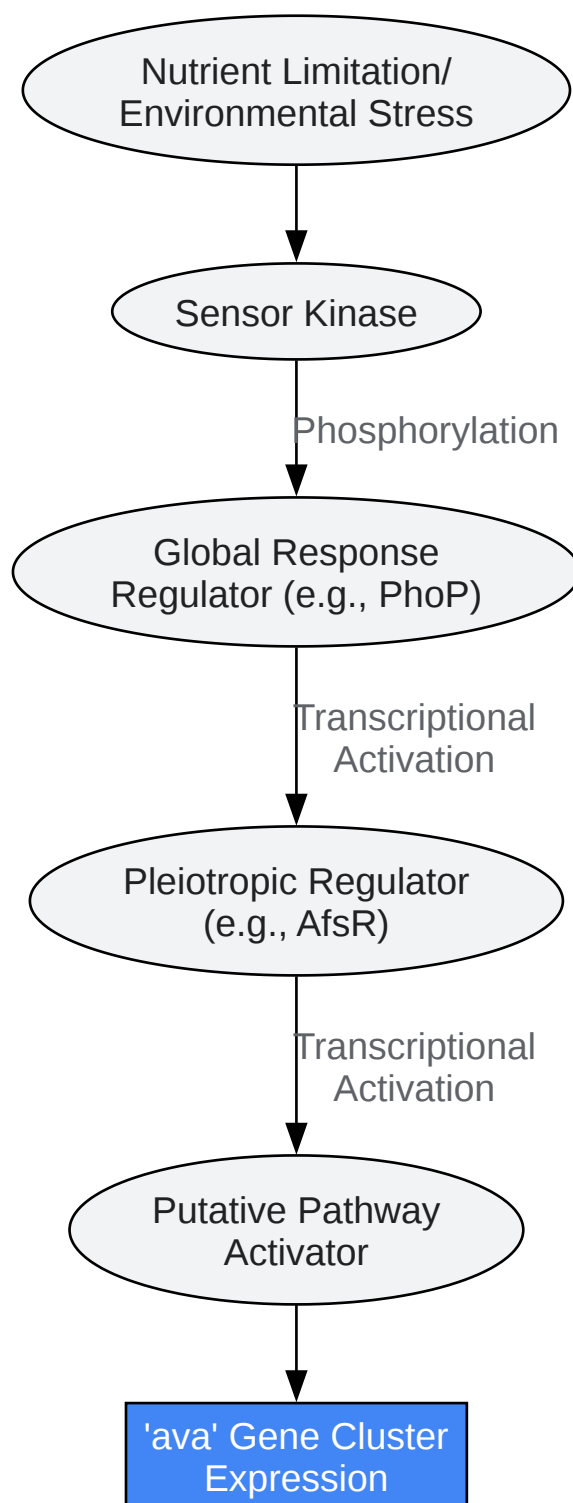
Logical workflow for the elucidation of the **Avenalumic acid** pathway.

Regulatory Mechanisms

The regulation of the *ava* gene cluster has not yet been fully elucidated. However, analysis of the gene cluster from *Streptomyces* sp. RI-77 does not reveal any canonical regulatory genes such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LuxR families directly within the cluster. The regulation of **Avenalumic acid** biosynthesis is likely controlled by global regulators that respond to nutritional and environmental signals, a common theme in *Streptomyces* secondary metabolism.

Putative Regulatory Signaling Pathway

Based on known regulatory cascades in *Streptomyces*, a putative regulatory pathway for the *ava* gene cluster can be proposed. This model involves the sensing of environmental or physiological signals, leading to the activation of a cascade of transcription factors that ultimately activate the expression of the *ava* biosynthetic genes.



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A proposed model for the regulatory control of **Avenalumic acid** biosynthesis.

Further research is required to identify the specific regulatory proteins and signaling molecules that govern the expression of the *ava* gene cluster. This knowledge will be crucial for optimizing the production of **Avenalumic acid** and for harnessing its biosynthetic machinery for the creation of novel compounds.

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References

- 1. Identification of the p-coumaric acid biosynthetic gene cluster in *Kutzneria albida*: insights into the diazotization-dependent deamination pathway - PMC [pmc.ncbi.nlm.nih.gov]
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